5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by a series of substitution reactions. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Aluminum chloride (AlCl3), palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities and is also used as an intermediate in pharmaceutical synthesis.
4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Another related compound with similar applications in chemical synthesis.
Uniqueness
5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. This makes it particularly valuable in the development of targeted pharmaceutical therapies .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-25-17-8-7-14(19)9-18(17)26(23,24)22-11-15-10-16(21-12-20-15)13-5-3-2-4-6-13/h2-10,12,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNAVXSSAGRBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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